Cas no 34128-16-0 (2-Chloro-3-nitro-benzoyl Chloride)

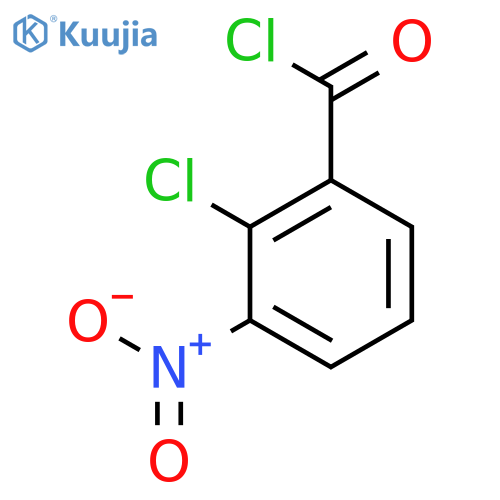

34128-16-0 structure

商品名:2-Chloro-3-nitro-benzoyl Chloride

2-Chloro-3-nitro-benzoyl Chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 2-chloro-3-nitro-

- 2-chloro-3-nitro-benzoyl chloride

- 2-Chlor-3-nitrobenzoylchlorid

- 2-chloro-3-nitrobenzoic acid chloride

- 2-chloro-3-nitrobenzoyl chloride

- 2-chloronitrobenzoyl chloride

- 3-nitro-2-chloro-benzoylchloride

- 2-chloro-3-nitrobenzoylchloride

- EN300-1459128

- MFCD12025221

- SCHEMBL1767333

- 34128-16-0

- AYUUKEMEFZPHQQ-UHFFFAOYSA-N

- SY348119

- 2-Chloro-3-nitro-benzoyl Chloride

-

- インチ: InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H

- InChIKey: AYUUKEMEFZPHQQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 218.94900

- どういたいしつりょう: 218.9489983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 62.89000

- LogP: 3.15040

2-Chloro-3-nitro-benzoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027554-250mg |

2-Chloro-3-nitrobenzoyl chloride |

34128-16-0 | 97% | 250mg |

$504.00 | 2023-09-02 | |

| TRC | B208483-50mg |

2-Chloro-3-nitro-benzoyl Chloride |

34128-16-0 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-1459128-5.0g |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1459128-100mg |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1459128-10000mg |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1459128-0.5g |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1459128-5000mg |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1459128-10.0g |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1459128-1000mg |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1459128-2.5g |

2-chloro-3-nitrobenzoyl chloride |

34128-16-0 | 2.5g |

$1428.0 | 2023-06-06 |

2-Chloro-3-nitro-benzoyl Chloride 関連文献

-

1. Conversion of o-nitrothiophenols into o-aminobenzenesulphonic acidsPeter Bamfield,David Greenwood,Harvinder Lotey,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 2 1988 691

34128-16-0 (2-Chloro-3-nitro-benzoyl Chloride) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34128-16-0)2-Chloro-3-nitro-benzoyl Chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):397.0/1152.0